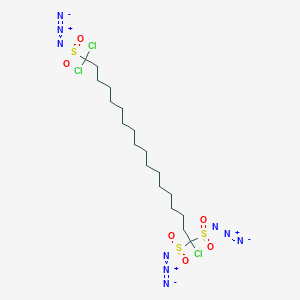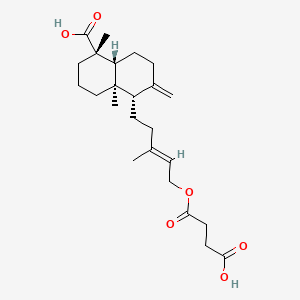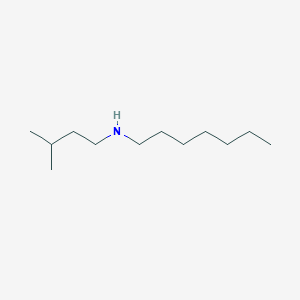
N-(3-Methylbutyl)heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylbutyl)heptan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a heptane chain with an amine group attached to the first carbon and a 3-methylbutyl group attached to the nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)heptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 1-bromoheptane with 3-methylbutylamine in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of amines often involves catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. For this compound, the reductive amination of heptanal with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride can be employed .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylbutyl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylbutyl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of N-(3-Methylbutyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methylbutyl)hexan-1-amine
- N-(3-Methylbutyl)octan-1-amine
- N-(3-Methylbutyl)nonan-1-amine
Uniqueness
N-(3-Methylbutyl)heptan-1-amine is unique due to its specific chain length and branching, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
90934-62-6 |
|---|---|
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
N-(3-methylbutyl)heptan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-10-13-11-9-12(2)3/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
WIDJURINCREOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


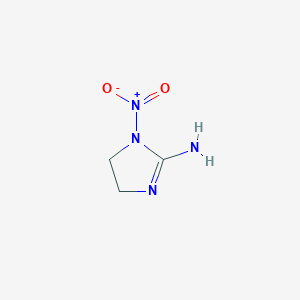

![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)

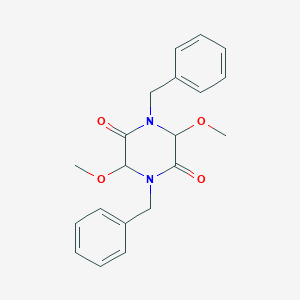
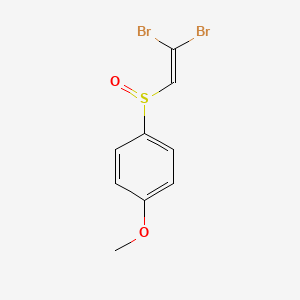
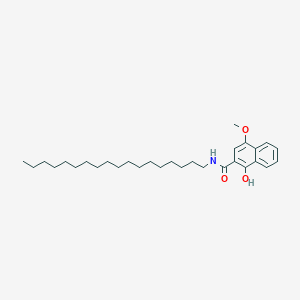
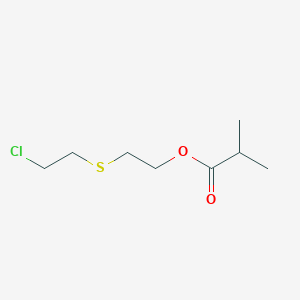

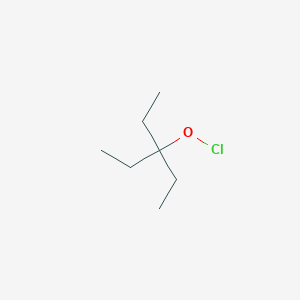
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
